2-Amino-6-(hydroxymethyl)-8-oxo-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction. One common method includes the reaction of aromatic or aliphatic aldehydes, kojic acid, and malononitrile, catalyzed by nano fluoroapatite doped with silicon and magnesium (Si-Mg-FA) in ethanol under reflux conditions . This process is advantageous due to its high yields, short reaction times, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes . Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-(hydroxymethyl)-8-oxo-4-(thiophen-2-yl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
- 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles
Uniqueness
2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11F3N2O4S |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethylsulfanyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C17H11F3N2O4S/c18-17(19,20)27-10-3-1-8(2-4-10)13-11(6-21)16(22)26-14-12(24)5-9(7-23)25-15(13)14/h1-5,13,23H,7,22H2 |
InChI Key |
RXRKWTUAXHCMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)SC(F)(F)F |
Origin of Product |
United States |
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